molecular formula C4H7Cl2N3O B3032907 (1,3-Dichloropropan-2-ylideneamino)urea CAS No. 62379-76-4

(1,3-Dichloropropan-2-ylideneamino)urea

Cat. No.: B3032907
CAS No.: 62379-76-4
M. Wt: 184.02 g/mol
InChI Key: BTUYOLKNXUDTSG-UHFFFAOYSA-N
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Description

(1,3-Dichloropropan-2-ylideneamino)urea is a chemical compound with diverse applications in scientific research. It is known for its unique properties and reactivity, making it valuable in fields ranging from medicinal chemistry to material science.

Preparation Methods

The synthesis of (1,3-Dichloropropan-2-ylideneamino)urea typically involves the reaction of 1,3-dichloropropan-2-one with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and concentration to achieve high yields and purity.

Chemical Reactions Analysis

(1,3-Dichloropropan-2-ylideneamino)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines and thiols.

    Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form corresponding amines and urea derivatives.

Scientific Research Applications

(1,3-Dichloropropan-2-ylideneamino)urea has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its reactivity and ability to form various derivatives.

    Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1,3-Dichloropropan-2-ylideneamino)urea involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(1,3-Dichloropropan-2-ylideneamino)urea can be compared with other similar compounds, such as:

    (1,3-Dichloropropan-2-ylideneamino)thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    (1,3-Dichloropropan-2-ylideneamino)guanidine: Contains a guanidine group instead of a urea group.

    (1,3-Dichloropropan-2-ylideneamino)carbamate: Contains a carbamate group instead of a urea group.

Properties

IUPAC Name

(1,3-dichloropropan-2-ylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2N3O/c5-1-3(2-6)8-9-4(7)10/h1-2H2,(H3,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUYOLKNXUDTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NNC(=O)N)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308114
Record name 3F-953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62379-76-4
Record name NSC202401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3F-953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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